Cas no 31945-86-5 (L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-)

L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, is a protected dipeptide derivative used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under acidic conditions, enabling selective deprotection in multi-step synthetic processes. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard coupling reagents and resistance to racemization. Its high purity and well-defined structure ensure reproducibility in peptide chain elongation. The presence of L-valine and L-leucine residues makes it suitable for constructing hydrophobic peptide segments, often employed in bioactive peptide design and drug development. Proper handling under inert conditions is recommended to maintain integrity.
L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]- structure
31945-86-5 structure
Product Name:L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-
CAS No:31945-86-5
MF:C16H30N2O5
MW:330.419805049896
CID:1449102
PubChem ID:14446073
Update Time:2025-11-06

L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]- Chemical and Physical Properties

Names and Identifiers

    • L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-
    • N-Boc-L-Leucyl-L-Valine
    • (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]butanoic acid
    • 31945-86-5
    • SCHEMBL10707184
    • Inchi: 1S/C16H30N2O5/c1-9(2)8-11(17-15(22)23-16(5,6)7)13(19)18-12(10(3)4)14(20)21/h9-12H,8H2,1-7H3,(H,17,22)(H,18,19)(H,20,21)/t11-,12-/m0/s1
    • InChI Key: HBFWWQAQSLWSME-RYUDHWBXSA-N
    • SMILES: O(C(N[C@H](C(N[C@H](C(=O)O)C(C)C)=O)CC(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 330.2156
  • Monoisotopic Mass: 330.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • PSA: 104.73

L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]- Pricemore >>

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Additional information on L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-

L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]

The compound with CAS No. 31945-86-5, commonly referred to as L-Valine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl], is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of L-valine, a naturally occurring amino acid that plays a crucial role in various biological processes. The modification introduced by the N-[N-(1,1-dimethylethoxy)carbonyl]-L-leucyl group enhances its properties, making it a valuable compound in research and industrial applications.

L-valine is one of the nine essential amino acids for humans, meaning it cannot be synthesized by the body and must be obtained through diet or supplementation. It is widely recognized for its role in muscle repair and growth, as well as its involvement in energy production. The addition of the N-[N-(1,1-dimethylethoxy)carbonyl]-L-leucyl group transforms this simple amino acid into a more complex molecule with diverse functional applications.

The structure of L-valine, N-[N-(1,1-dimethylethoxy)carbonyl]-L-leucyl consists of an L-valine backbone with a side chain modified by an N-carbamate group derived from tert-butyl alcohol (the 1,1-dimethylethoxy group). This modification introduces a bulky tert-butyl moiety into the molecule, which can influence its physical and chemical properties significantly. The resulting compound is often used in peptide synthesis as a protected amino acid derivative.

In recent years, there has been growing interest in the use of such modified amino acids in drug delivery systems and biotechnology. The tert-butyl carbamate group serves as a protecting group during peptide synthesis, ensuring that the reactive amine functionality of L-valine remains unreactive until specifically deprotected under controlled conditions. This makes L-valine, N-[N-(tert-butoxycarbonyl)-leucyl] an essential reagent in solid-phase peptide synthesis (SPPS), a widely used method for constructing complex peptide chains.

Research into the applications of this compound has expanded into areas such as enzyme inhibition and drug design. For instance, studies have shown that derivatives of L-valine with bulky protecting groups can act as competitive inhibitors of certain proteases, making them potential candidates for therapeutic interventions in diseases involving excessive protease activity.

Moreover, the synthesis and characterization of L-valine derivatives have been enhanced by advancements in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These tools allow for precise determination of molecular structure and purity, ensuring that compounds like CAS No. 31945-86-5 meet high standards for use in both academic research and industrial settings.

In conclusion, L-valine, N-[N-(tert-butoxycarbonyl)-leucyl] (CAS No. 31945-86-5) is a versatile compound with significant implications in organic synthesis and biochemistry. Its unique structure and functional properties make it an invaluable tool in peptide chemistry and drug discovery efforts.

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